molecular formula C17H23N3O2 B2592488 (2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1607298-99-6

(2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone

Cat. No.: B2592488
CAS No.: 1607298-99-6
M. Wt: 301.39
InChI Key: KPORTXVZHXRPBG-UHFFFAOYSA-N
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Description

(2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and piperazine derivatives, followed by their coupling through a series of reactions such as alkylation, acylation, or condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone can be used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may serve as a probe or ligand for studying biological processes. Its interactions with biological macromolecules, such as proteins or nucleic acids, can provide insights into their functions and mechanisms.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could act as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone include other heterocyclic compounds with pyridine and piperazine moieties. Examples include:

  • (2-Pyridin-4-yloxy)-piperazine derivatives
  • (4-Prop-2-ynylpiperazin-1-yl)methanone analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-8-19-9-11-20(12-10-19)17(21)15-6-7-18-16(13-15)22-14(3)5-2/h1,6-7,13-14H,5,8-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPORTXVZHXRPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)C(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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